

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RG7167 (Bitopertin)

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Compound of Interest		
Compound Name:	RG7167	
Cat. No.:	B1193687	Get Quote

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Introduction

RG7167, also known as bitopertin, is a first-in-class, selective inhibitor of Glycine Transporter 1 (GlyT1). Initially investigated for the treatment of negative symptoms associated with schizophrenia, its development has pivoted to focus on rare hematologic diseases, specifically erythropoietic protoporphyria (EPP). This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of bitopertin, summarizing key data from preclinical and clinical studies.

Mechanism of Action

Bitopertin's mechanism of action is centered on its ability to block the reuptake of glycine, thereby increasing extracellular glycine concentrations. This has distinct therapeutic implications in different biological contexts:

Central Nervous System (CNS): In the CNS, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, bitopertin was hypothesized to enhance NMDA receptor function, which is thought to be hypoactive in schizophrenia, particularly in relation to negative symptoms.



 Erythropoiesis: Glycine is a fundamental building block for heme synthesis in developing red blood cells. By inhibiting GlyT1 on erythroid precursor cells, bitopertin limits the uptake of glycine, thereby reducing the rate of heme biosynthesis. This is the therapeutic rationale for its use in erythropoietic protoporphyria, a condition characterized by the accumulation of the toxic heme precursor, protoporphyrin IX (PPIX).

Pharmacokinetics

The pharmacokinetic profile of bitopertin has been characterized in preclinical species and in humans through Phase 1, 2, and 3 clinical trials.

Preclinical Pharmacokinetics

Studies in Sprague-Dawley rats following subcutaneous administration demonstrated that bitopertin is slowly absorbed and eliminated, with a long terminal half-life. The exposure (AUC) was found to be dose-dependent and linear.

Parameter	0.03 mg/kg	0.1 mg/kg	0.3 mg/kg	1 mg/kg	3 mg/kg
AUC₀-∞ (ng/mL*h)	439.6	1,465.5	4,396.5	14,655.2	34,018.9
C _{max} (ng/mL)	10.2	34.1	102.3	341.0	795.7
T _{max} (h)	3.7	6.0	8.0	12.0	24.0
t1/2 (h)	35.06	45.84	60.23	85.67	110.32
CL (L/h/kg)	0.07	0.07	0.07	0.07	0.09

Data from a study in female Sprague-Dawley rats following subcutaneous administration.

Human Pharmacokinetics

Detailed human pharmacokinetic parameters from a dedicated Phase 1 study are not publicly available in a consolidated table. However, physiologically based pharmacokinetic (PBPK) modeling has been used to predict and understand the clinical pharmacokinetics of bitopertin.

Key findings from PBPK modeling and clinical studies include:



- Dose Proportionality: A slightly less than dose-proportional increase in both AUC and C_{max} was observed. PBPK modeling suggests that for doses exceeding 50 mg, solubility may limit the fraction of the dose absorbed.
- GlyT1 Occupancy: A positron emission tomography (PET) study in healthy male volunteers
 established a clear relationship between bitopertin plasma concentration and GlyT1
 occupancy in the brain.

Parameter	Value
EC₅o for GlyT1 Occupancy	~130-200 ng/mL
E _{max} for GlyT1 Occupancy	~92%

Data from a PET study in healthy male volunteers.

Pharmacodynamics

The pharmacodynamic effects of bitopertin have been evaluated in the context of its two primary therapeutic indications.

Schizophrenia

In a Phase 2 proof-of-concept study involving patients with predominant negative symptoms of schizophrenia, bitopertin demonstrated a statistically significant reduction in negative symptoms at specific doses when added to standard antipsychotic therapy.

Treatment Group	Mean Reduction in PANSS Negative Factor Score	p-value vs. Placebo
Placebo	-19%	-
Bitopertin 10 mg/day	-25%	0.049
Bitopertin 30 mg/day	-25%	0.03
Bitopertin 60 mg/day	No significant difference	-



PANSS: Positive and Negative Syndrome Scale. Data from a Phase 2 study in patients with schizophrenia.

The study also noted that low to medium levels of GlyT1 occupancy appeared to yield optimal efficacy.

Erythropoietic Protoporphyria (EPP)

The primary pharmacodynamic endpoint for bitopertin in EPP is the reduction of whole-blood protoporphyrin IX (PPIX). Data from the Phase 2 BEACON and AURORA trials have shown dose-dependent and statistically significant reductions in PPIX levels.

BEACON Trial (Open-Label)

Treatment Group	Mean Reduction in PPIX from Baseline	
Bitopertin 20 mg	34.3%	
Bitopertin 60 mg	61.1%	

AURORA Trial (Placebo-Controlled)

Treatment Group	LS Mean Difference in PPIX Reduction vs. Placebo	p-value vs. Placebo
Bitopertin 20 mg	-29.7%	0.004
Bitopertin 60 mg	-48.7%	<0.001

These reductions in PPIX were associated with clinically meaningful improvements in sunlight tolerance and a reduction in the incidence of phototoxic reactions. For instance, in the AURORA trial, the 60 mg dose led to a 75% reduction in the rate of phototoxic reactions compared to placebo (p=0.01).

Experimental Protocols GlyT1 Occupancy PET Study in Healthy Volunteers



- Study Design: A study in 18 healthy male volunteers who received up to 175 mg of bitopertin once daily for 10-12 days.
- Methodology: Three PET scans were performed using the radioligand [11C]RO5013853 at baseline, on the last day of treatment, and 2 days after discontinuation. The relationship between bitopertin plasma concentration and GlyT1 occupancy was modeled.

Phase 2 Proof-of-Concept Study in Schizophrenia (NCT00616798)

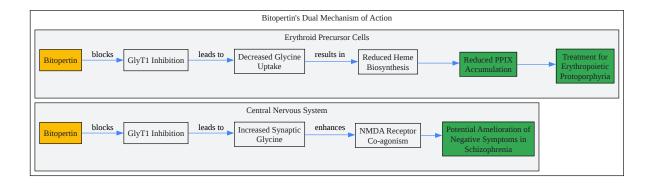
- Study Design: A randomized, double-blind, placebo-controlled trial involving 323 patients with schizophrenia and predominant negative symptoms.
- Methodology: Patients received bitopertin (10, 30, or 60 mg/day) or placebo as an add-on to standard antipsychotic therapy for 8 weeks. The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) negative factor score.

Phase 2 AURORA Study in EPP (NCT05308472)

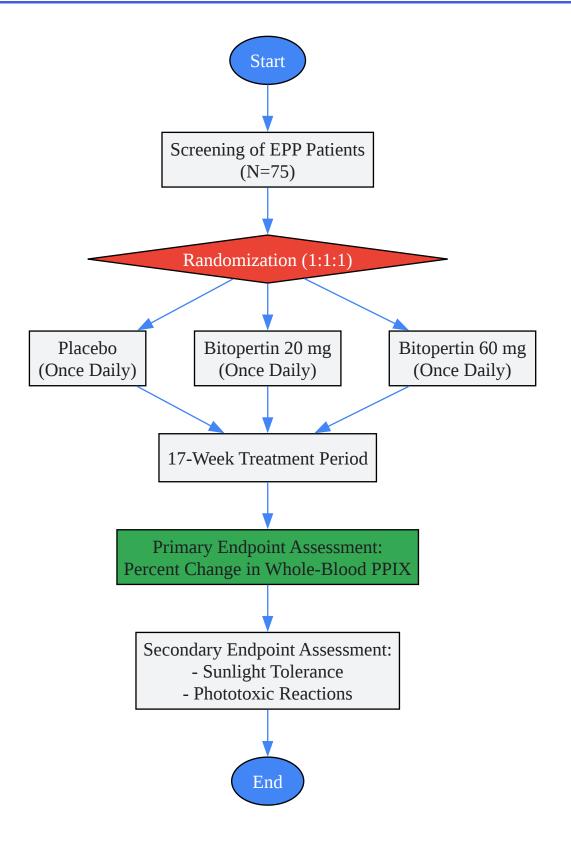
- Study Design: A randomized, double-blind, placebo-controlled trial that enrolled 75 adult participants with a confirmed diagnosis of EPP.
- Methodology: Participants were randomized (1:1:1) to receive oral, once-daily administration
 of 20 mg or 60 mg of bitopertin, or placebo for 17 weeks. The primary endpoint was the
 percent change in whole-blood metal-free PPIX.

Visualizations









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